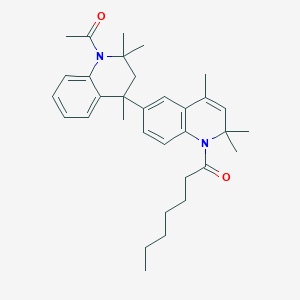
5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research. In
Mecanismo De Acción
The mechanism of action of 5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and receptors in the body, which can lead to changes in cellular processes and physiological responses. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has a range of biochemical and physiological effects. These effects include the inhibition of certain enzymes and receptors, changes in cellular processes, and alterations in physiological responses. The specific effects of the compound depend on the dosage and administration method used, as well as the specific biological system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its unique chemical structure, which allows for the study of specific biological processes and systems. Additionally, the compound has been well studied and its synthesis method is well established, making it a reliable tool for research. However, there are limitations to the use of this compound in lab experiments, including potential side effects and the need for careful dosage and administration methods.
Direcciones Futuras
There are numerous future directions for the study of 5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Some potential areas of interest include further studies on the mechanism of action of the compound, its potential use as a therapeutic agent for the treatment of specific diseases, and its use as a tool for studying biological processes. Additionally, there is potential for the development of new compounds based on the chemical structure of 5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which could have even greater potential for use in scientific research.
In conclusion, 5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a unique chemical compound that has potential for use in various fields of scientific research. Its synthesis method is well established, and it has been extensively studied for its potential use as a therapeutic agent and as a tool for studying biological processes. Further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential for use in future research.
Aplicaciones Científicas De Investigación
5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential use in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where the compound has been shown to have potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound has been studied for its potential use in the development of new drugs and as a tool for studying biological processes.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2/c22-15-8-11-18(19(23)12-15)21-13-20(14-6-9-16(24)10-7-14)25-26(21)17-4-2-1-3-5-17/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSKATNVXSNGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B5020288.png)
![ethyl 4-({[(4-bromo-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5020299.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5020306.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5020318.png)
![N-{3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5020333.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)
![N-(2-isopropoxyethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5020357.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5020379.png)
![2-({2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5020383.png)


![2,6-bis{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5020395.png)